5,6-Dihydroxy-3-phenyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
5,6-Dihydroxy-3-phenyl-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C15H12O3 It is a derivative of indanone, characterized by the presence of two hydroxyl groups at the 5 and 6 positions, and a phenyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-3-phenyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-phenylpropanoic acid and resorcinol.
Cyclization: The key step involves the cyclization of 3-phenylpropanoic acid with resorcinol in the presence of a strong acid catalyst, such as sulfuric acid, to form the indanone core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroxy-3-phenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5,6-Dihydroxy-3-phenyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dihydroxy-3-phenyl-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.
Cell Signaling: It can modulate cell signaling pathways, leading to effects such as apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Indanone: The parent compound without hydroxyl or phenyl substitutions.
5,6-Dihydroxyindane: Lacks the phenyl group at the 3 position.
3-Phenylindanone: Lacks the hydroxyl groups at the 5 and 6 positions.
Uniqueness
5,6-Dihydroxy-3-phenyl-2,3-dihydro-1H-inden-1-one is unique due to the combination of hydroxyl and phenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
54131-13-4 |
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Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
5,6-dihydroxy-3-phenyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C15H12O3/c16-13-6-10(9-4-2-1-3-5-9)11-7-14(17)15(18)8-12(11)13/h1-5,7-8,10,17-18H,6H2 |
InChI Key |
ICRQEVIEVSCJCM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC(=C(C=C2C1=O)O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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